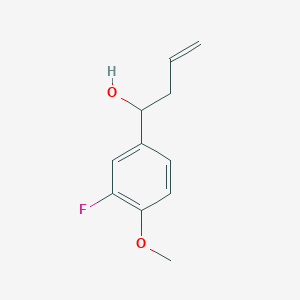
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol, also known as FMBO, is a compound that has gained significant attention in recent years due to its potential use in scientific research. FMBO is a synthetic compound that belongs to the class of chalcones, which are compounds with a characteristic structure consisting of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system. The compound has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways, that are involved in inflammation and cancer. 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by scavenging free radicals. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol can reduce inflammation and oxidative stress in animal models of inflammation and cancer.
实验室实验的优点和局限性
One of the advantages of using 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol in lab experiments is its ability to inhibit inflammation and oxidative stress, which are common factors in many diseases. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been shown to have anticancer properties, making it a promising compound for cancer research. However, one of the limitations of using 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol. One direction is to investigate the potential of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol as a therapeutic agent for various diseases, such as cancer, inflammatory bowel disease, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol and its effects on various signaling pathways.
合成方法
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the aldol condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 1,3-butadiene in the presence of a base catalyst, such as potassium hydroxide. The aldol condensation reaction involves the reaction of 3-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base catalyst. Both methods result in the formation of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol, which can be purified using chromatography techniques.
科学研究应用
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been found to exhibit a variety of biological activities that make it a promising compound for scientific research. One of the most notable activities of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol is its anti-inflammatory activity. 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10,13H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJOUKQRNVEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)
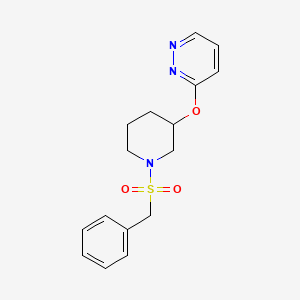
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)
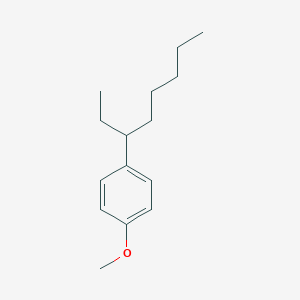
![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)
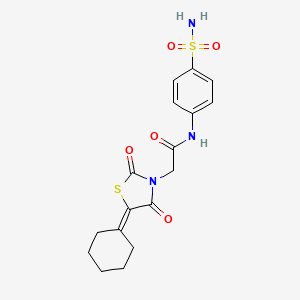
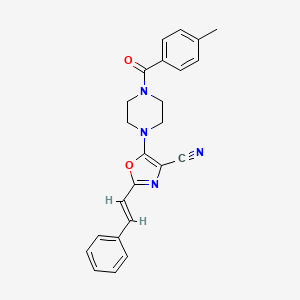
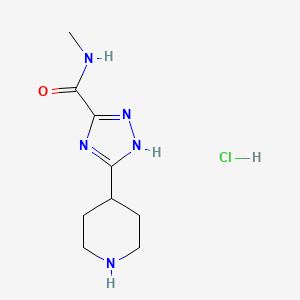
![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)
![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)
